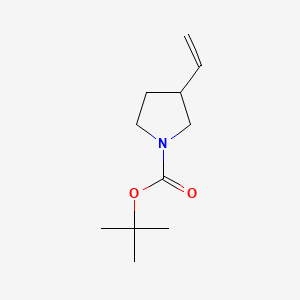

![molecular formula C12H13BrN2O2 B592323 tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate CAS No. 942590-05-8](/img/structure/B592323.png)

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

カタログ番号 B592323

CAS番号:

942590-05-8

分子量: 297.152

InChIキー: PCGSIEGOWZACDD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

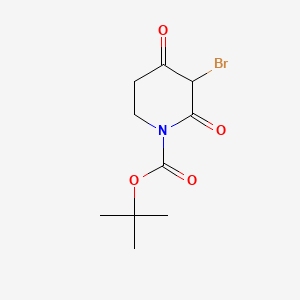

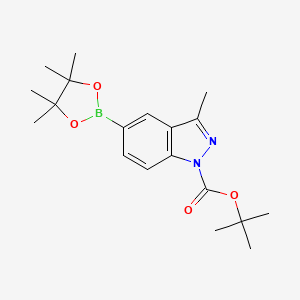

“tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate” is a chemical compound with the empirical formula C11H13BrN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives, such as “tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate”, have been synthesized using various methods. One common method involves the use of N-heterocyclic carbenes (NHC) as both ligand and organocatalysts . The reaction is conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate” consists of an imidazole ring attached to a bromine atom and a tert-butyl group . The molecular weight of the compound is 253.14 .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .科学的研究の応用

Synthetic Applications and Chemical Properties

- Chemical Synthesis and Catalysis : Benzimidazoles, including derivatives similar to tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate, are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. They serve as ligands in catalytic systems due to their nitrogen-containing heterocyclic structure, which offers complexation properties essential for catalysis (Kantam et al., 2013)(Kantam et al., 2013).

Pharmaceutical Research and Drug Development

- Antimicrobial and Antitumor Activity : Imidazole derivatives, which share a core structure with benzimidazoles, have been reviewed for their antitumor activities. Studies show that specific substitutions on the imidazole ring can lead to compounds with significant biological activities, including antimicrobial and anticancer properties (Iradyan et al., 2009)(Iradyan et al., 2009).

Material Science and Environmental Applications

- Antioxidant Properties : The study of synthetic phenolic antioxidants, which could be structurally related to tert-butyl groups found in the compound of interest, highlights their widespread use in industrial applications to prevent oxidation. These compounds, due to their antioxidant properties, are investigated for potential environmental impacts and human exposure risks (Liu & Mabury, 2020)(Liu & Mabury, 2020).

Safety And Hazards

特性

IUPAC Name |

tert-butyl 5-bromobenzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGSIEGOWZACDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727625 |

Source

|

| Record name | tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate | |

CAS RN |

942590-05-8 |

Source

|

| Record name | tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one

132033-59-1

tert-Butyl 3-aminoindoline-1-carboxylate

936829-23-1

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate

475561-75-2

![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)

![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)

![Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592254.png)

![Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B592259.png)

![tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B592260.png)